molecular formula C10H12N2 B015081 N-Methylmyosmine CAS No. 525-74-6

N-Methylmyosmine

Cat. No.: B015081
CAS No.: 525-74-6
M. Wt: 160.22 g/mol
InChI Key: TVKHGXPZBZKXFM-UHFFFAOYSA-N
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Description

N-Methylmyosmine is an organic compound with the molecular formula C10H12N2. It is a derivative of myosmine, which is an alkaloid found in tobacco and other plants. This compound is structurally characterized by a pyridine ring fused to a pyrrolidine ring, with a methyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is of interest due to its presence in tobacco and its potential biological activities.

Mechanism of Action

Target of Action

N-Methylmyosmine is a compound involved in the degradation of nicotine, a process carried out by certain microorganisms such as Pseudomonas putida . The primary targets of this compound are the enzymes involved in nicotine metabolism, which include transport proteins, detoxification enzymes, and those involved in amino acid metabolism .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. The pyrrolidine ring of nicotine is first dehydrogenated to form this compound . This process is catalyzed by nicotine oxidoreductase (NicA2), a monoamine oxidase (MAO)-based flavoenzyme . In this mechanism, a hydride ion transfers from the substrate to the flavin cofactor .

Biochemical Pathways

The formation of this compound is part of the pyrrolidine pathway of nicotine degradation . After the formation of this compound, it undergoes spontaneous hydrolysis to form pseudooxynicotine, which is then oxidized to 3-succinoylpyridine (SP) . SP is further hydroxylated to 6-hydroxy-3-succinoylpyridine (HSP), which is converted to fumaric acid in subsequent degradation steps .

Pharmacokinetics

The metabolism of nicotine, from which this compound is derived, is primarily carried out by liver enzymes such as cyp2a6, glucuronosyltransferase (ugt), and flavin-containing monooxygenase (fmo) . These enzymes could potentially influence the ADME properties of this compound.

Result of Action

The result of this compound’s action is the degradation of nicotine, a toxic compound, into less harmful substances. This process is crucial for microorganisms that use nicotine as a carbon and nitrogen source for growth . The degradation of nicotine also helps in the detoxification of environments contaminated with nicotine.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of nicotine in the environment triggers the expression of enzymes involved in nicotine metabolism . Additionally, the pH, temperature, and presence of other substances in the environment could potentially affect the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylmyosmine can be achieved through several methods. One common approach involves the N-methylation of myosmine. This can be done using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Another method involves the reduction of N-methyl-2-pyridylpyrrolidine using a reducing agent such as lithium aluminum hydride. This reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methylmyosmine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-methyl-2-pyridylpyrrolidine-N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield N-methyl-2-pyridylpyrrolidine using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: N-methyl-2-pyridylpyrrolidine-N-oxide.

    Reduction: N-methyl-2-pyridylpyrrolidine.

    Substitution: Various substituted pyridylpyrrolidines depending on the nucleophile used.

Scientific Research Applications

N-Methylmyosmine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: this compound is studied for its potential biological activities, including its interaction with nicotinic acetylcholine receptors. It is also investigated for its role in the metabolism of nicotine.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the context of nicotine addiction and its effects on the central nervous system.

    Industry: this compound is used in the production of certain pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable compound in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Myosmine: The parent compound of N-Methylmyosmine, found in tobacco and other plants. It has similar biological activities but lacks the methyl group on the nitrogen atom.

    Nicotine: A well-known alkaloid found in tobacco. It has a similar structure to this compound but contains a pyrrolidine ring instead of a pyridine ring.

    Anabasine: Another alkaloid found in tobacco, structurally similar to nicotine but with a pyridine ring instead of a pyrrolidine ring.

Uniqueness of this compound

This compound is unique due to its specific structural features, including the presence of a methyl group on the nitrogen atom and the fusion of a pyridine ring with a pyrrolidine ring. These structural characteristics contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKHGXPZBZKXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400839
Record name N-Methylmyosmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-74-6
Record name N-Methylmyosmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylmyosmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylmyosmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLMYOSMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M43634R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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